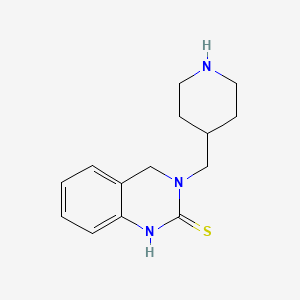
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that features a quinazoline core structure with a piperidine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The piperidine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the piperidine moiety .
Aplicaciones Científicas De Investigación
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural properties and biological activity.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinazoline derivatives and piperidine-containing molecules. Examples include:
- 3-(piperidin-4-ylmethyl)-quinazoline-2-thione
- 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2-one
- 3-(piperidin-4-ylmethyl)-quinazoline-2-one .
Uniqueness
What sets 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione apart is its specific combination of the quinazoline core with a piperidine substituent and a thione group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C14H19N3S |
|---|---|
Peso molecular |
261.39 g/mol |
Nombre IUPAC |
3-(piperidin-4-ylmethyl)-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C14H19N3S/c18-14-16-13-4-2-1-3-12(13)10-17(14)9-11-5-7-15-8-6-11/h1-4,11,15H,5-10H2,(H,16,18) |
Clave InChI |
QDCHNADOHDVPKC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CN2CC3=CC=CC=C3NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)
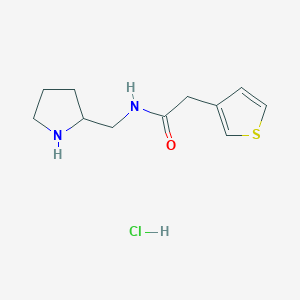

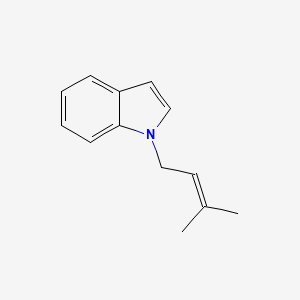
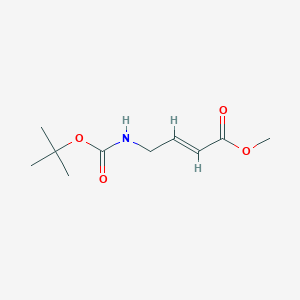
![3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B13970744.png)
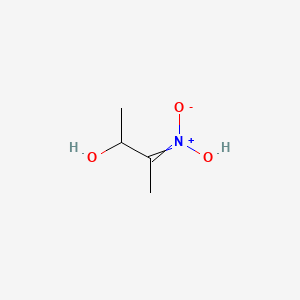
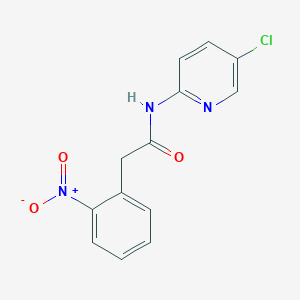
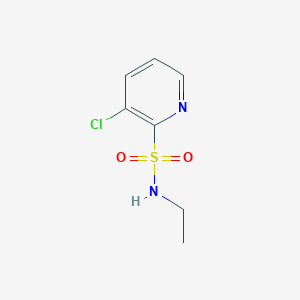
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)

![Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)

![N-{4-[(2-nitrophenyl)amino]phenyl}acetamide](/img/structure/B13970797.png)
